

Melledonal C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Melledonal C

Cat. No.: B15421527

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Abstract

Melledonal C is a naturally occurring sesquiterpenoid aryl ester, a class of secondary metabolites produced by fungi of the genus *Armillaria*, notably the honey mushroom, *Armillaria mellea*.^{[1][2]} This compound belongs to the protoilludane class of natural products, which are characterized by a distinctive 5/6/4-fused ring system.^[3] **Melledonal C** has garnered scientific interest due to its notable biological activities, including antimicrobial, antifungal, and cytotoxic properties.^{[2][4][5]} Its structure has been rigorously established through advanced spectroscopic and crystallographic techniques.^{[1][3]} This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Melledonal C**, complete with detailed experimental methodologies and pathway diagrams to support further research and development.

Chemical Structure and Identification

Melledonal C is chemically classified as a $\Delta^{2,3}$ -protoilludene sesquiterpenoid.^[1] Its absolute configuration and preferred conformation have been determined through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.^{[1][3]}

| Identifier | Value |
|-------------------|---|
| IUPAC Name | [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |
| Molecular Formula | C ₂₄ H ₂₉ ClO ₈ |
| SMILES | <chem>CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@@]3([C@@]2(C=C[C@]4([C@@H]3--INVALID-LINK--(C)C)O)O)C(=O)O)C</chem> |
| InChI | InChI=1S/C24H29ClO8/c1-11-16(13(27)6-14(32-5)17(11)25)20(29)33-15-8-22(4)18-19(28)21(2,3)10-23(18,30)7-12(9-26)24(15,22)31/h6-7,9,15,18-19,27-28,30-31H,8,10H2,1-5H3/t15-,18-,19-,22-,23+,24+/m1/s1 |
| InChIKey | RCBZBPPFXBBNCD-IQEKTGQSA-N |
| CAS Number | 117458-35-2 |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **Melledonal C**.

| Property | Value |
|--------------------------------|--------------------|
| Molecular Weight | 480.9 g/mol |
| Monoisotopic Mass | 480.1551 Da |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 134 Å ² |
| Complexity | 875 |

Biological Activity

Melledonal C has demonstrated a range of biological activities, with notable cytotoxic and antimicrobial effects.

Cytotoxicity

Melledonal C has been evaluated for its cytotoxic activity against various human cancer cell lines.

| Cell Line | Activity (IC ₅₀) | Reference |
|----------------------|------------------------------|---|
| CEM (Leukemia) | 49.6 µM | [3] [5] |
| HT-29 (Colon Cancer) | 85.6 µM | [3] [5] |
| CCRF-CEM (Leukemia) | Reported cytotoxic | [2] [4] |

Antimicrobial and Antifungal Activity

The compound exhibits inhibitory effects against both bacteria and fungi.

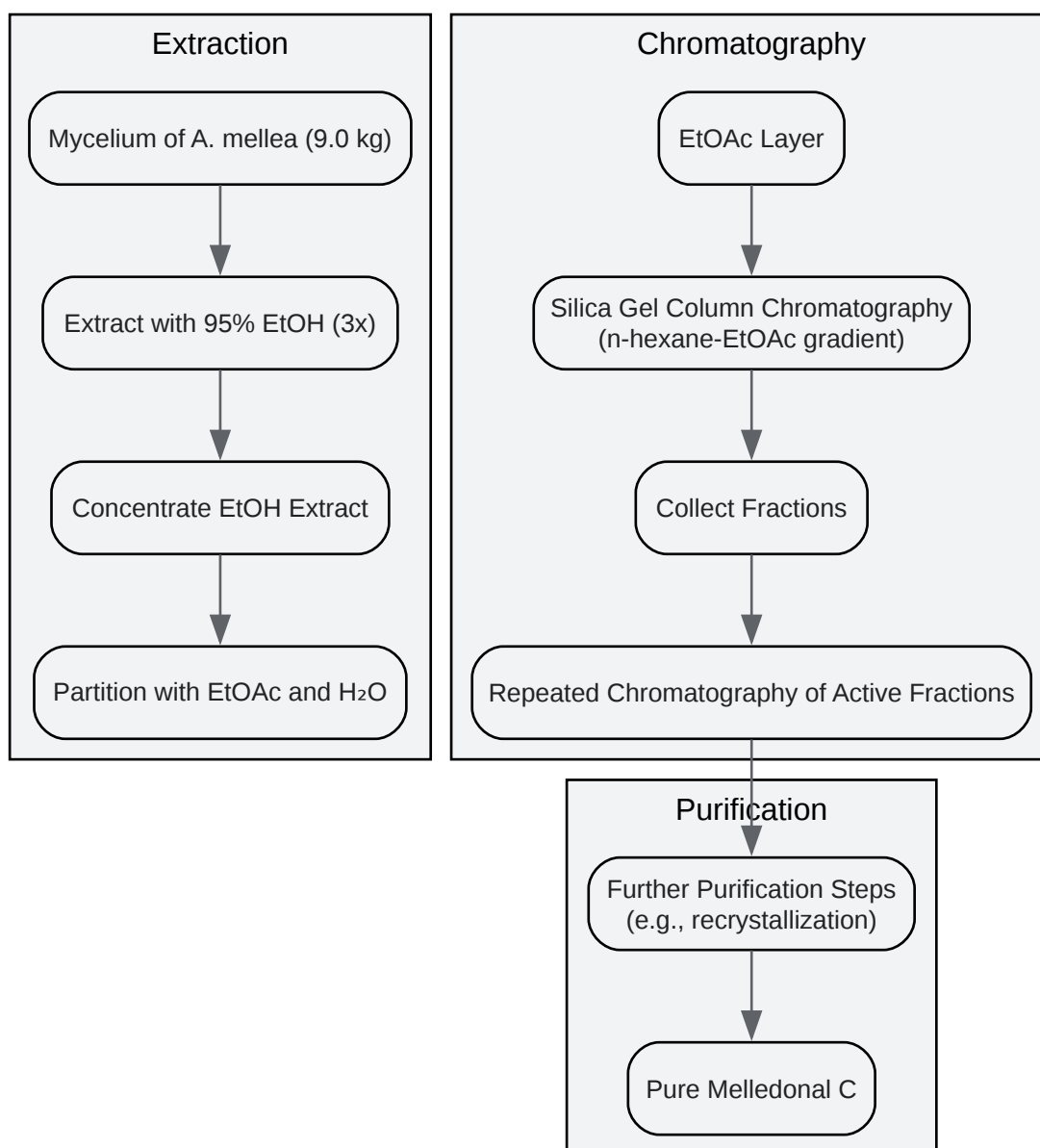
| Organism | Activity (MIC) / Method | Reference |
|----------------------------|-------------------------------|-----------|
| Escherichia coli | 1.0 µg (Bioautographic Assay) | [5] |
| Candida albicans | 3.0 µg (Bioautographic Assay) | [5] |
| Bacillus cereus ATCC10702 | Active at 100 µ g/disk | [5] |
| Bacillus subtilis ATCC6633 | Active at 100 µ g/disk | [5] |

Experimental Protocols

This section details the methodologies for the isolation, structural elucidation, and biological evaluation of **Melledonal C**, based on published literature.

Isolation and Purification from *Armillaria mellea*

The following protocol describes a typical procedure for the extraction and isolation of **Melledonal C** from the mycelium of *A. mellea*.[\[2\]](#)



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*Fig. 1: Workflow for the isolation of **Melledonal C**.*

- Extraction: The mycelium of *A. mellea* (9.0 kg) is extracted three times with 95% ethanol (50 L). The combined ethanol extracts are concentrated under reduced pressure.[2]
- Partitioning: The resulting concentrate is partitioned between ethyl acetate (EtOAc) and water.[2]

- Column Chromatography: The EtOAc-soluble layer is subjected to silica gel column chromatography, eluting with a gradient of n-hexane to EtOAc (from 20:1 to 0:1) to yield multiple fractions.[2]
- Further Purification: Fractions containing **Melledonal C**, identified by techniques such as Thin Layer Chromatography (TLC), are combined and subjected to repeated chromatographic steps to afford the pure compound.[2]

Structure Elucidation

The definitive structure of **Melledonal C** was established using the following key analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To determine the connectivity and stereochemistry of the molecule.
 - Protocol:
 1. Dissolve a purified sample of **Melledonal C** in a suitable deuterated solvent (e.g., $[^2\text{H}_6]\text{acetone}$ or CDCl_3).
 2. Acquire a standard set of NMR spectra on a high-field spectrometer (e.g., 500 MHz).
 3. This dataset should include:
 - ^1H NMR for proton chemical shifts, integrations, and coupling constants.
 - ^{13}C NMR and DEPT to identify all unique carbon environments.
 - 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ^1H - ^1H correlations, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H correlations, which is crucial for assembling the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proton proximities, aiding in the assignment of relative stereochemistry.[3]

4. Analyze the collective data to assemble the complete molecular structure.[6]

- X-Ray Crystallography:

- Objective: To determine the precise three-dimensional arrangement of atoms in the solid state and establish the absolute configuration.[1][3]

- Protocol:

1. Crystallization: Grow single crystals of **Melledonal C** suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent system.

2. Data Collection: Mount a selected crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated while diffraction data (angles and intensities of reflected X-rays) are collected using an area detector.

3. Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map.

4. Model Building and Refinement: Build an atomic model into the electron density map. Refine the model iteratively against the experimental data to obtain the final, high-resolution crystal structure.[1]

Cytotoxicity Assay

The cytotoxic effects of **Melledonal C** are typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture: Culture human cancer cell lines (e.g., CEM, HT-29) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Seed the cells into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

- **Compound Treatment:** Treat the cells with various concentrations of **Melledonal C** (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).
- **Incubation:** Incubate the plates for a specified period (e.g., 48 or 72 hours).
- **MTT Assay:**
 - Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
 - Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
- **Data Analysis:** Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

The antimicrobial activity of **Melledonal C** can be assessed using methods like the bioautographic assay on TLC plates or standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

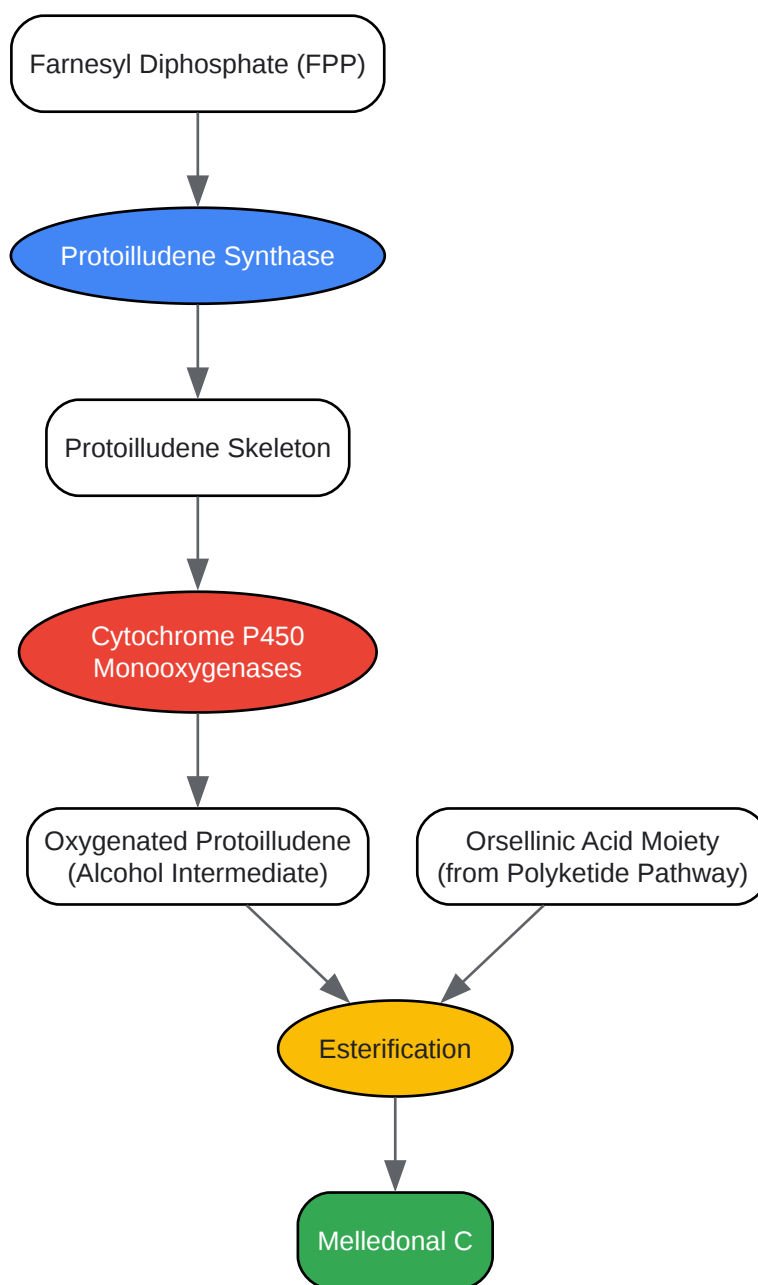
- **Inoculum Preparation:** Prepare a standardized suspension of the test microorganism (e.g., *E. coli*, *C. albicans*) in a suitable broth.
- **Broth Microdilution Method:**
 - Prepare serial two-fold dilutions of **Melledonal C** in a 96-well microtiter plate containing growth medium.
 - Inoculate each well with the standardized microbial suspension.
 - Include a positive control (no compound) and a negative control (no microorganism).

- Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **Melledonal C** that completely inhibits the visible growth of the microorganism.

Biosynthesis and Mechanism of Action

Biosynthesis Pathway

Melledonal C is a member of the melleolide family of sesquiterpenoids. Their biosynthesis begins with the universal C15 precursor, farnesyl diphosphate (FPP), which is cyclized to form the characteristic protoilludene skeleton.^[7]



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Fig. 2: Proposed biosynthetic pathway of **Melledonal C**.

Proposed Mechanism of Action

While the precise molecular targets for all of **Melledonal C**'s activities are not fully elucidated, its α,β -unsaturated aldehyde moiety is a key structural feature. This functional group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This mechanism is proposed for the inhibition of enzymes like 5-

lipoxygenase by related melleolides, suggesting a potential mode of action for its anti-inflammatory and cytotoxic effects.

Conclusion

Melledonal C is a bioactive natural product with a well-defined chemical structure and promising cytotoxic and antimicrobial properties. The detailed protocols and compiled data presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology. Further investigation into its mechanism of action and structure-activity relationships may pave the way for the development of new therapeutic agents.

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